molecular formula C13H11N5O3S B2712431 N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415466-59-8

N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2712431
CAS No.: 2415466-59-8
M. Wt: 317.32
InChI Key: HLBDQPIKDYTMGV-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the formation of the triazolo-pyridazine core followed by the introduction of the methylsulfonylphenyl and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazine ring. Subsequent functionalization steps introduce the methylsulfonylphenyl and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

Uniqueness

N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonylphenyl and carboxamide groups enhances its potential for therapeutic applications and its ability to interact with a wide range of molecular targets .

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-22(20,21)10-4-2-9(3-5-10)15-13(19)11-6-7-12-16-14-8-18(12)17-11/h2-8H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBDQPIKDYTMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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